ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromen derivatives It is characterized by its complex structure, which includes a chromen ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities .
Comparison with Similar Compounds
Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate can be compared with other chromen derivatives, such as:
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
- Ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications.
Biological Activity
Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C18H22O5
Molecular Weight: 318.36 g/mol
IUPAC Name: this compound
The compound features a chromene backbone, characterized by a fused benzene and pyran ring. The presence of functional groups such as ketones and esters enhances its reactivity and biological potential.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Modulation: The chromene moiety can interact with various enzymes, potentially inhibiting or enhancing their activity. This interaction may lead to altered metabolic pathways.
- Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling pathways and physiological responses.
- Antioxidant Activity: Compounds in the chromene family often exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research has demonstrated that this compound possesses several notable biological activities:
Antimicrobial Activity
Studies indicate that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1: Antimicrobial Efficacy | Demonstrated inhibition of E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |
Study 2: Anti-inflammatory Mechanism | Showed reduction in TNF-alpha levels in vitro, indicating potential use in inflammatory conditions. |
Study 3: Anticancer Activity | Reported induction of apoptosis in human breast cancer cells with IC50 values around 20 µM. |
Future Directions
The unique structure of this compound positions it as a promising candidate for further research in medicinal chemistry. Future studies should focus on:
- In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: To elucidate the precise molecular targets and pathways affected by the compound.
- Formulation Development: To explore delivery methods that enhance bioavailability and therapeutic outcomes.
Properties
Molecular Formula |
C18H22O5 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate |
InChI |
InChI=1S/C18H22O5/c1-4-10-22-13-6-7-14-12(3)15(8-9-17(19)21-5-2)18(20)23-16(14)11-13/h6-7,11H,4-5,8-10H2,1-3H3 |
InChI Key |
QZLVEBOTTZZTPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C |
Origin of Product |
United States |
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